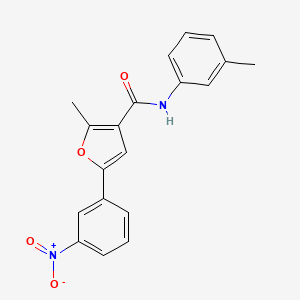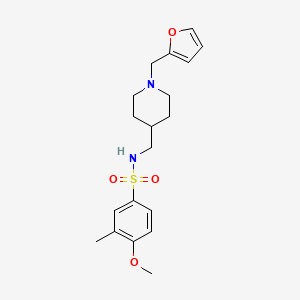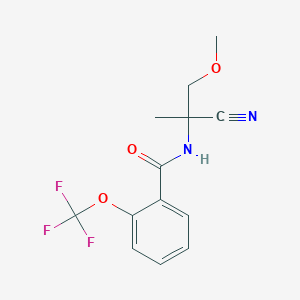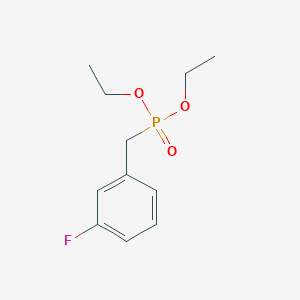
Diethyl 3-fluorobenzylphosphonate
Übersicht
Beschreibung
Diethyl 3-fluorobenzylphosphonate (DEFB) is a fluorinated phosphonate derivative of diethylbenzene. It is an important synthetic intermediate used in the syntheses of various pharmaceuticals, agrochemicals, and specialty chemicals. DEFB is a versatile reagent used in a variety of reactions, such as the Knoevenagel condensation, Wittig reaction, and Mannich reaction. It is also used as a catalyst or ligand in organometallic reactions. DEFB is a versatile and easily available reagent that is widely used in the synthesis of new compounds.
Wissenschaftliche Forschungsanwendungen
Acidic Hydrolysis
Diethyl 3-fluorobenzylphosphonate and its derivatives have been studied for their behavior in acidic hydrolysis . The two-step acidic hydrolysis of α-hydroxybenzylphosphonates and a few related derivatives was monitored to determine the kinetics and to map the reactivity of the differently substituted phosphonates in hydrolysis . Electron-withdrawing substituents increased the rate, while electron-releasing ones slowed down the reaction .
Antimicrobial Agents
Diethyl 3-fluorobenzylphosphonate derivatives have been synthesized and evaluated as potential antimicrobial agents . Several newly synthesized organophosphonates were tested on model Escherichia coli bacterial strains (K12 and R2-R3) . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Chemical Transformation
The hydrolysis of P-esters (e.g., phosphinates and phosphonates) resulting in the formation of the corresponding acids (phosphinic acids and phosphonic acids, respectively) is an important chemical transformation . This transformation is widely applied in syntheses .
Versatile Intermediates
α-Hydroxybenzylyphosphonates, obtained in the Pudovik reaction of substituted benzaldehydes and dialkyl phosphites, form a representative class of phosphonic acid derivatives . α-Hydroxyphosphonates are versatile intermediates that may be transformed to α-aminophosphonates , can be phosphorylated , and may be rearranged to the corresponding phosphates .
Inhibitory Activity
A different inhibitory activity was noted depending on the nature of the substituent attached to the phenyl ring of the organophosphorus compound . Diethyl benzylphosphonate exhibits low minimal inhibitory concentration (MIC) .
Potential Substitute for Antibiotics
These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics . This is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
Wirkmechanismus
Target of Action
Diethyl 3-fluorobenzylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
The mode of action of Diethyl 3-fluorobenzylphosphonate involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction of the compound with its targets can lead to changes in the biochemical pathways, affecting the function of the targeted enzymes.
Biochemical Pathways
Phosphonates, including Diethyl 3-fluorobenzylphosphonate, can affect various biochemical pathways. For instance, they can inhibit enzymes like Fructose-1,6-bisphosphatase (FBPase), a key enzyme of gluconeogenesis . This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a precursor of glucose 6-phosphate . By inhibiting such enzymes, phosphonates can disrupt the normal functioning of these pathways, leading to downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.84 . These properties can impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYRNCOOXHPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

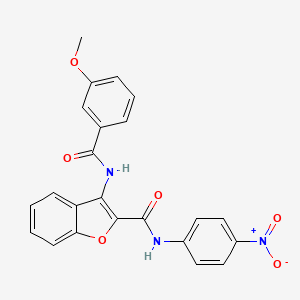
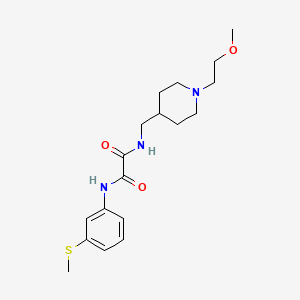
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2482619.png)
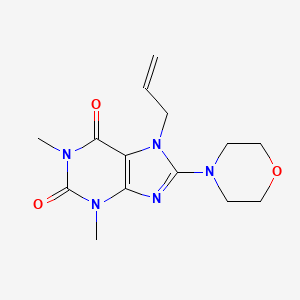

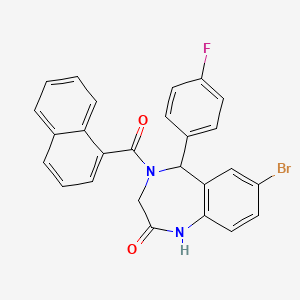

![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)

